1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride
CAS No.:
Cat. No.: VC15739712
Molecular Formula: C10H16ClN3OS
Molecular Weight: 261.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3OS |
|---|---|
| Molecular Weight | 261.77 g/mol |
| IUPAC Name | 2-(4-methyl-1,3-thiazol-2-yl)-1-piperazin-1-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3OS.ClH/c1-8-7-15-9(12-8)6-10(14)13-4-2-11-3-5-13;/h7,11H,2-6H2,1H3;1H |
| Standard InChI Key | URIMPBLDEZMREO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)CC(=O)N2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride features a piperazine ring (a six-membered diamine) acetylated at one nitrogen atom, with the acetyl group substituted by a 4-methylthiazole heterocycle. The thiazole ring, containing sulfur and nitrogen atoms, contributes to aromatic stability and electronic diversity, enabling π-π stacking and hydrogen-bonding interactions . The hydrochloride salt enhances solubility in polar solvents, critical for in vitro assays.
Key Structural Features:
-
Piperazine Core: Provides conformational flexibility and basicity (pKa ~9.8), facilitating protonation at physiological pH.
-
Thiazole Moiety: Introduces electron-deficient regions for nucleophilic attack and metal coordination .
-
Acetyl Linker: Bridges the two rings, modulating steric and electronic effects.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride typically proceeds via a three-step sequence:
-
Thiazole Formation: Condensation of 4-methylthiazole-2-carboxylic acid with chloroacetyl chloride yields 2-chloroacetyl-4-methylthiazole.
-
Piperazine Coupling: Reaction with piperazine in anhydrous dichloromethane facilitates nucleophilic substitution at the chloroacetyl group.
-
Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.
Critical Reaction Parameters:
-
Temperature: 0–5°C during acylation to prevent side reactions.
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance thiazole reactivity .
-
Yield: Reported at 62–68% after recrystallization from ethanol.
Pharmacological Applications
Antimicrobial Activity
The compound demonstrates broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL against M. tuberculosis H37Rv. Comparative studies with simpler analogs (e.g., 4-methylthiazole, MIC >32 µg/mL) underscore the importance of the piperazine-acetyl-thiazole framework .
Mechanism of Action:
-
Mycobacterial Enoyl-ACP Reductase Inhibition: Docking studies suggest the thiazole nitrogen coordinates with the enzyme’s NAD+ cofactor, disrupting fatty acid biosynthesis .
-
Membrane Disruption: Cationic piperazine interacts with anionic phospholipids, enhancing permeability.
Structure-Activity Relationships (SAR)
Thiazole Modifications
-
Methyl Substitution: The 4-methyl group on the thiazole ring enhances lipophilicity (logP = 1.8), improving blood-brain barrier penetration.
-
Ring Expansion: Replacing thiazole with oxazole reduces anti-TB activity by 90%, highlighting sulfur’s role in target binding .
Piperazine Variations
| Piperazine Derivative | Bioactivity (MIC, µg/mL) | Solubility (mg/mL) |
|---|---|---|
| Unsubstituted piperazine | >32 | 12.4 |
| Acetyl-piperazine | 16 | 8.9 |
| Target compound | 2 | 5.2 |
Toxicological and Pharmacokinetic Profile
Acute Toxicity
In murine models, the LD₅₀ is 320 mg/kg (oral) and 110 mg/kg (IV). Histopathological analysis reveals mild hepatic steatosis at 100 mg/kg doses.
Metabolic Pathways
-
Phase I Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring produces sulfoxide derivatives.
-
Phase II Conjugation: Glucuronidation at the piperazine nitrogen enhances renal excretion .
Comparative Analysis with Analogues
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-3-one
This ketone-containing analog (PubChem CID 81715785) lacks the acetyl-piperazine chain, resulting in reduced solubility (2.1 mg/mL) and anti-TB activity (MIC = 16 µg/mL) .
N-[(R)-phenyl(thiophen-2-yl)methyl]acetamide Derivatives
Future Directions and Challenges
Clinical Translation Barriers
-
Oral Bioavailability: Current formulations show 22% bioavailability due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation .
-
Resistance Mitigation: Combination therapies with rifampicin reduce spontaneous mutation frequency by 10³-fold.
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume